Methyl 6-chloro-5-nitropicolinate
Description
Overview of Halogenated and Nitrated Pyridine (B92270) Carboxylate Derivatives
The introduction of halogen atoms and nitro groups onto the pyridine carboxylate framework dramatically influences the molecule's reactivity and potential applications. Halogenated pyridines are crucial intermediates in organic synthesis, often serving as precursors for cross-coupling reactions to form more complex molecules. The position of the halogen atom on the pyridine ring dictates its reactivity towards nucleophilic substitution. nih.gov
Similarly, nitrated pyridine derivatives are key building blocks in medicinal chemistry and materials science. The nitro group is a strong electron-withdrawing group, which can activate the pyridine ring for certain reactions and can be a precursor to other functional groups, such as amines. The combination of both halogen and nitro substituents on a pyridine carboxylate, as seen in Methyl 6-chloro-5-nitropicolinate, creates a highly functionalized and reactive molecule with potential for diverse chemical transformations. cookechem.comchemicalbook.com
Foundational Principles of Pyridine Chemistry in Organic Synthesis
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. biosynce.comslideshare.net Its chemistry is rich and varied, stemming from the interplay of its aromaticity and the presence of the heteroatom. The nitrogen atom renders the ring electron-deficient compared to benzene, influencing its reactivity in substitution reactions. fiveable.me
Pyridine and its derivatives are widely utilized as solvents, bases, and nucleophiles in organic reactions. biosynce.comfiveable.me They are also fundamental building blocks for the synthesis of a vast number of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.gov The synthesis of substituted pyridines can be achieved through various classical methods, such as the Hantzsch and Chichibabin syntheses, as well as modern transition-metal-catalyzed cross-coupling reactions. wikipedia.org
Elucidation of this compound's Position within Pyridine-based Scaffolds
This compound is a specific example of a polysubstituted pyridine derivative. Its structure, featuring a methyl ester at the 2-position, a chloro group at the 6-position, and a nitro group at the 5-position, makes it a highly versatile synthetic intermediate. sigmaaldrich.combldpharm.comsigmaaldrich.com Each substituent imparts distinct reactivity to the pyridine core. The ester group can undergo hydrolysis or amidation, the chloro group can be displaced by various nucleophiles or participate in cross-coupling reactions, and the nitro group can be reduced to an amino group, opening avenues for further functionalization.
This trifunctionalized scaffold allows for a programmed, stepwise modification of the molecule, enabling the synthesis of a wide range of more complex pyridine derivatives. Such derivatives are of interest in the development of new pharmaceutical agents and other functional organic materials. cookechem.comchemicalbook.com
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-5-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-3-5(10(12)13)6(8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAHCGFYRJZAGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-09-6 | |
| Record name | methyl 6-chloro-5-nitropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 6 Chloro 5 Nitropicolinate
Classical and Contemporary Synthesis Routes
The traditional and more recent methods for synthesizing Methyl 6-chloro-5-nitropicolinate primarily involve esterification, regioselective functionalization of pyridine (B92270) precursors, and oxidation pathways.
Esterification Reactions of 6-chloro-5-nitropicolinic Acid
A direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 6-chloro-5-nitropicolinic acid. sigmaaldrich.comambeed.com This reaction is typically carried out by treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. The process involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by methanol to form a tetrahedral intermediate. Subsequent elimination of water yields the desired ester. The reaction conditions, such as temperature and catalyst choice, can be optimized to achieve high yields.
| Reactant | Reagent | Product | Reference |
| 6-chloro-5-nitropicolinic acid | Methanol, Acid Catalyst | This compound | sigmaaldrich.comambeed.com |
Regioselective Halogenation and Nitration of Pyridine Precursors
The synthesis of this compound can also be achieved through the stepwise functionalization of a pyridine ring. This involves carefully controlled halogenation and nitration reactions to introduce the chloro and nitro groups at the desired positions. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the pyridine ring. For instance, the nitration of 2-chloro-6-alkoxypyridines can lead to the formation of 2-chloro-6-alkoxy-3-nitropyridines as the main product, but also the 5-nitro isomer as a significant by-product, which can be challenging to separate. google.com The synthesis of 2-chloro-5-nitropyridine (B43025) has been achieved with high yield by using 2-halogenated acrylate (B77674) as a starting material, which undergoes condensation with nitromethane (B149229) and triethyl orthoformate, followed by pyridine cyclization and chlorination. google.com The control of reaction conditions is crucial to favor the formation of the desired isomer. Two-dimensional NMR studies are often employed to confirm the regioselective substitution pattern. mdpi.com
| Precursor | Reaction Steps | Key Challenge | Reference |
| Pyridine derivative | Halogenation, Nitration | Control of regioselectivity | google.comgoogle.commdpi.com |
| 2-chloro-6-alkoxypyridine | Nitration | Separation of 3-nitro and 5-nitro isomers | google.com |
| 2-halogenated acrylate | Condensation, Cyclization, Chlorination | Optimization for high yield of 2-chloro-5-nitropyridine | google.com |
Oxidation Pathways from Substituted Methylpyridines (e.g., 2-Chloro-6-methyl-3-nitropyridine)
An alternative synthetic approach involves the oxidation of a methyl group on a pre-functionalized pyridine ring. For example, 2-chloro-6-methyl-3-nitropyridine (B1586791) can serve as a precursor. nih.govsigmaaldrich.comnih.gov The methyl group can be oxidized to a carboxylic acid, which is then esterified to yield this compound. This oxidation can be carried out using various oxidizing agents. The challenge in this approach lies in achieving selective oxidation of the methyl group without affecting other sensitive functional groups on the pyridine ring, such as the chloro and nitro groups. The development of environmentally friendly oxidation methods using air as the oxygen source is an area of active research. google.com
| Precursor | Reaction Sequence | Key Consideration | Reference |
| 2-Chloro-6-methyl-3-nitropyridine | Oxidation of methyl group, Esterification | Selective oxidation without side reactions | nih.govsigmaaldrich.comnih.govgoogle.com |
Catalytic Approaches in Picolinate (B1231196) Synthesis
To enhance the efficiency, selectivity, and sustainability of picolinate synthesis, catalytic methods are increasingly being explored. These approaches often lead to milder reaction conditions and improved yields.
Metal-Catalyzed Transformations for Pyridine Functionalization
Metal catalysts play a significant role in modern organic synthesis, and their application in the functionalization of pyridines is well-established. For the synthesis of picolinates, metal-catalyzed cross-coupling reactions can be employed to introduce various substituents onto the pyridine ring. Additionally, metal complexes can be used to activate the pyridine ring towards nucleophilic attack or to facilitate oxidation reactions. For instance, a method for producing chromium picolinate involves the reaction of picolinic acid with a Cr³⁺ salt at a specific temperature and pH range. google.com Another process utilizes 2-pyridinecarbonitrile and a chromic salt in a one-step hydrothermal synthesis. google.com Research has also explored the use of metal-organic frameworks (MOFs) as heterogeneous catalysts for the synthesis of picolinate derivatives. nih.govrsc.org
| Catalyst Type | Application | Example | Reference |
| Chromium salts | Picolinate synthesis | Reaction with picolinic acid or 2-pyridinecarbonitrile | google.comgoogle.com |
| Metal-Organic Frameworks | Heterogeneous catalysis | Synthesis of picolinate derivatives | nih.govrsc.org |
Organocatalytic Strategies for Enhanced Efficiency
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems. In the context of picolinate synthesis, organocatalysts can be used to promote various transformations, such as asymmetric reactions to produce chiral picolinate derivatives. While specific examples directly leading to this compound are not extensively documented in the provided results, the general principles of organocatalysis suggest potential applications. For example, organocatalysts could be employed to enhance the efficiency of the esterification step or to control the regioselectivity of the nitration and halogenation reactions on the pyridine precursor.
Green Chemistry Principles in the Production of this compound
The traditional synthesis of this compound, as outlined above, often involves harsh reaction conditions and the use of hazardous reagents, leading to environmental concerns. The application of green chemistry principles aims to mitigate these issues by designing more sustainable and efficient synthetic processes. acs.orgmasterorganicchemistry.com
Several key areas for the implementation of green chemistry in the production of this compound can be identified:
Alternative Solvents: The use of greener solvents is a fundamental principle of sustainable chemistry. youtube.com Traditional organic solvents can be replaced with more environmentally benign alternatives such as ethanol (B145695) or, where feasible, water. This reduces the risks associated with volatile and toxic solvents.
Catalysis: The development and use of efficient catalysts can significantly improve the sustainability of a chemical process. In the esterification step, the homogeneous sulfuric acid catalyst can be replaced with solid acid catalysts. These heterogeneous catalysts, such as picolinic acid modified 12-tungstophosphoric acid, can be easily separated from the reaction mixture and potentially reused, simplifying the purification process and reducing waste. repec.org Enzymatic catalysis also presents a green alternative for esterification reactions. researchgate.net
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.netnih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, leading to significant energy savings. moldb.com Microwave-assisted esterification has been shown to be highly efficient for various carboxylic acids. sigmaaldrich.com This technology could be applied to the final esterification step in the synthesis of this compound.
The table below provides a comparative overview of traditional versus greener approaches for the key synthetic steps.
Table 2: Comparison of Traditional and Greener Synthetic Approaches
| Reaction Step | Traditional Method | Greener Alternative | Green Chemistry Principle |
|---|---|---|---|
| Nitration | Concentrated H₂SO₄/HNO₃ | Milder nitrating agents, alternative solvents | Use of less hazardous reagents, safer solvents |
| Chlorination | POCl₃/PCl₅ | Solid-supported chlorinating agents | Reduction of hazardous byproducts |
| Esterification | Fischer-Speier (H₂SO₄ catalyst) | Solid acid catalysis, enzymatic catalysis, microwave-assisted synthesis | Use of recyclable catalysts, energy efficiency, reduced reaction times |
By integrating these green chemistry principles, the production of this compound can be made more sustainable, economically viable, and environmentally friendly.
Mechanistic Investigations of Chemical Transformations Involving Methyl 6 Chloro 5 Nitropicolinate
Nucleophilic Aromatic Substitution (SNAr) Reactivity on the Pyridine (B92270) Nucleus
The pyridine ring in methyl 6-chloro-5-nitropicolinate is electron-deficient, making it susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in organic synthesis.
Influence of Chloro and Nitro Substituents on Electrophilicity and Reaction Kinetics
The presence of both a chloro and a nitro group significantly enhances the electrophilicity of the pyridine ring, thereby activating it for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org The nitro group, a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgbrainly.comyoutube.com The chloro substituent acts as a good leaving group in these reactions.
The kinetics of SNAr reactions are influenced by the nature of the nucleophile and the solvent. Studies on similar systems, such as the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines, have shown that the reaction proceeds via a two-stage mechanism where the formation of the Meisenheimer complex is the rate-determining step. researchgate.net The rate of these reactions is generally second order, being first order with respect to both the substrate and the nucleophile. researchgate.net The use of polar aprotic solvents can accelerate the reaction by solvating the charged intermediate.
Table 1: Kinetic Data for SNAr Reactions of Related Chloronitropyridines
| Reactant | Nucleophile | Solvent | Rate Constant (k) | Reference |
| 2-chloro-3,5-dinitropyridine | Aniline (B41778) | Methanol (B129727) | Varies with aniline substituent | researchgate.net |
| 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole | Substituted Anilines | MeOH-Me2SO mixtures | Varies with solvent composition and aniline basicity | nih.gov |
| 1-chloro-2,4-dinitrobenzene | Biothiols | Aqueous buffer | Varies with biothiol structure | nih.gov |
Analysis of Regioselectivity and Stereochemical Outcomes in SNAr Processes
The regioselectivity of SNAr reactions on substituted pyridines is a critical aspect of their synthetic application. In this compound, the incoming nucleophile preferentially attacks the carbon atom bearing the chloro substituent (C-6 position). This is because the negative charge in the resulting Meisenheimer complex can be effectively delocalized by the adjacent nitro group and the pyridine nitrogen. libretexts.orgresearchgate.net
Computational studies and experimental evidence on related systems, such as 3-substituted 2,6-dichloropyridines, have shown that both electronic and steric factors govern the regiochemical outcome. researchgate.net While electron-withdrawing groups generally direct the nucleophilic attack to the ortho or para positions, steric hindrance from bulky substituents can influence the selectivity. researchgate.netwuxiapptec.com In the case of this compound, the ester group at the C-2 position can also exert a steric and electronic influence on the regioselectivity.
Ester Hydrolysis and Transesterification Kinetics and Mechanisms
The methyl ester group of this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
Acid-Catalyzed Hydrolysis Pathways
Acid-catalyzed hydrolysis of esters typically proceeds through an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.comucalgary.ca The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. ucalgary.cakhanacademy.org Subsequent proton transfer and elimination of methanol yield the carboxylic acid. ucalgary.cakhanacademy.org All steps in this mechanism are generally reversible. ucoz.comchemistrysteps.com
Base-Catalyzed Hydrolysis Mechanisms (BAC2 pathway)
Base-catalyzed hydrolysis, or saponification, of esters follows a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.comucalgary.ca A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca The subsequent collapse of this intermediate eliminates the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid in a fast, irreversible step. chemistrysteps.comyoutube.com This final acid-base reaction drives the equilibrium towards the products, making base-catalyzed hydrolysis effectively irreversible. ucoz.comchemistrysteps.com
Table 2: General Mechanisms of Ester Hydrolysis
| Mechanism | Conditions | Key Steps | Rate Determining Step |
| AAC2 | Acidic | Protonation of C=O, Nucleophilic attack by H₂O, Proton transfer, Elimination of alcohol | Usually the attack of water on the protonated ester |
| BAC2 | Basic | Nucleophilic attack by OH⁻, Formation of tetrahedral intermediate, Elimination of alkoxide | Attack of the hydroxide ion on the ester |
Reduction of the Nitro Group to Amino Functionality
The nitro group of this compound can be reduced to an amino group, a common transformation in the synthesis of many biologically active molecules. researchgate.net A variety of reducing agents can be employed for this purpose.
Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective in the presence of hydrogen gas. wikipedia.org The reaction proceeds through the sequential reduction of the nitro group, likely involving nitroso and hydroxylamine (B1172632) intermediates. orientjchem.org
Chemical reducing agents can also be used. For instance, metals like iron, tin, or zinc in acidic media are classic reagents for this transformation. wikipedia.org More modern methods may employ reagents like sodium borohydride (B1222165) in the presence of a catalyst or samarium diiodide. wikipedia.orgnih.gov The choice of reducing agent can be crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. The rate of reduction can be influenced by the electronic nature of other substituents on the aromatic ring. orientjchem.org
Table 3: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Typical Intermediates | Reference |
| H₂ / Pd/C | Hydrogen gas, pressure, various solvents | Nitroso, Hydroxylamine | wikipedia.org |
| Fe / HCl or Acetic Acid | Acidic aqueous solution, heat | Not typically isolated | wikipedia.org |
| SnCl₂ / HCl | Acidic aqueous solution | Not typically isolated | wikipedia.org |
| NaBH₄ / Catalyst (e.g., CuFe₂O₄) | Aqueous or alcoholic solvent | Not typically isolated | nih.gov |
Catalytic Hydrogenation and Other Reduction Techniques
The reduction of the nitro group in this compound to a primary amine is a critical transformation, yielding Methyl 5-amino-6-chloropicolinate. The choice of reducing agent and reaction conditions is crucial to ensure high yield and chemoselectivity, primarily to avoid the undesired reductive dehalogenation of the chloro-substituent.
Catalytic hydrogenation is a common method for this reduction. While palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of both aromatic and aliphatic nitro groups, its use with halogenated nitroarenes can lead to hydrodechlorination. commonorganicchemistry.comnih.gov To mitigate this side reaction, alternative catalysts or specific reaction conditions are employed. Raney nickel is often a suitable alternative to Pd/C for substrates where dehalogenation is a concern. commonorganicchemistry.com Another approach is catalytic transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as Pd/C. This method can be finely tuned by adjusting the temperature and reaction time to achieve selective reduction of the nitro group while preserving the C-Cl bond. nih.gov
Besides catalytic hydrogenation, other reduction techniques are also effective. Reagents like tin(II) chloride (SnCl₂) in a polar solvent or iron (Fe) powder in acetic acid provide mild conditions for the reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com These methods are often preferred when sensitive functional groups are present in the molecule. Sodium borohydride has also been investigated for the reductive dechlorination of aromatic halo-nitro compounds, although it can lead to a mixture of dechlorinated and chlorinated amine products. jocpr.com
Below is a table summarizing various reduction techniques for chloronitroarenes:
| Reagent/Catalyst | Conditions | Selectivity | Reference |
| H₂/Pd-C | Standard conditions | May cause hydrodechlorination | commonorganicchemistry.com |
| H₂/Raney Ni | Standard conditions | Often prevents dehalogenation | commonorganicchemistry.com |
| Hydrazine hydrate/Pd-C | Methanol, 80°C | High selectivity for nitro reduction | nih.gov |
| SnCl₂ | Acidic or alcoholic solvent | Mild and selective for nitro group | commonorganicchemistry.com |
| Fe/Acetic Acid | Mild conditions | Selective for nitro group | commonorganicchemistry.com |
| NaBH₄ | Diglyme/Triglyme | Can result in a product mixture | jocpr.com |
Subsequent Reactions of the Derived Amino-Picolinate Esters
The product of the nitro reduction, Methyl 5-amino-6-chloropicolinate, is a valuable intermediate for further functionalization, primarily through reactions involving the newly introduced amino group. One of the most significant transformations is the Sandmeyer reaction, which allows for the conversion of the primary aromatic amine into a variety of other substituents. wikipedia.orgnih.gov
The Sandmeyer reaction proceeds via the formation of a diazonium salt from the aromatic amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). mnstate.edu This diazonium intermediate can then be treated with a copper(I) salt to introduce a halide (Cl, Br), a cyano group, or other functionalities. wikipedia.orgnih.govorganic-chemistry.org The reaction is a radical-nucleophilic aromatic substitution initiated by a one-electron transfer from the copper(I) catalyst. wikipedia.org This method provides a powerful tool for introducing substituents that are not easily accessible through direct substitution methods on the pyridine ring.
Beyond the Sandmeyer reaction, the amino group can undergo other transformations. For instance, it can be a nucleophile in substitution or coupling reactions. Additionally, the proximity of the amino group to the chloro and ester functionalities can facilitate intramolecular cyclization reactions under specific conditions, leading to the formation of bicyclic heterocyclic systems.
Derivatization Strategies via the Methyl Ester Moiety
The methyl ester group of this compound offers another site for chemical modification, primarily through conversion to amides or other carboxylic acid derivatives.
Amidation and Amine Coupling Reactions
The conversion of the methyl ester to an amide is a common derivatization strategy. This can be achieved through direct aminolysis, where the ester is heated with a primary or secondary amine. However, this reaction often requires harsh conditions. A more common and milder approach involves a two-step process. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, 6-chloro-5-nitropicolinic acid. This acid is then coupled with an amine using a variety of coupling reagents.
Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other reagents like propylphosphonic anhydride (B1165640) (T3P®) or titanium tetrachloride (TiCl₄) can also mediate the direct condensation of carboxylic acids and amines. organic-chemistry.org These methods are widely used in the synthesis of picolinamide (B142947) derivatives, which are found in numerous biologically active compounds. google.com
The general procedure for amidation via a coupling agent is summarized in the table below:
| Coupling Reagent | Additive/Conditions | Substrates | Reference |
| EDC | HOBt, DIPEA | Electron-deficient amines and carboxylic acids | |
| T3P® | HCl | Carboxylic acids and N,N-dialkylformamides | |
| TiCl₄ | Pyridine, 85°C | Wide range of carboxylic acids and amines | organic-chemistry.org |
| DCC | HOBt, Toluene | Carboxylic acids and aminophenols | google.com |
Other Carboxylic Acid Conversions
The primary conversion of the methyl ester, other than amidation, is its hydrolysis to the parent carboxylic acid, 6-chloro-5-nitropicolinic acid. This hydrolysis is typically carried out under either acidic or basic conditions.
Under basic conditions, the reaction, often termed saponification, involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. This leads to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification of the carboxylate salt yields the free carboxylic acid.
Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, methanol is eliminated as a leaving group, and the carboxylic acid is formed. The mechanism of acid-catalyzed ester hydrolysis is the reverse of the Fischer esterification.
Once formed, 6-chloro-5-nitropicolinic acid can be converted into other derivatives. For instance, it can be re-esterified with different alcohols to produce a variety of picolinate (B1231196) esters or converted to an acyl chloride using reagents like thionyl chloride (SOCl₂), which can then be used in a range of acylation reactions.
Application Oriented Research and Development of Methyl 6 Chloro 5 Nitropicolinate
Role as a Precursor in Pharmaceutical Chemistry
The structural backbone of Methyl 6-chloro-5-nitropicolinate is a recurring motif in a number of biologically active compounds, making it a crucial starting material for the synthesis of novel therapeutic agents.
Synthesis of Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists
Recent advancements in the treatment of type 2 diabetes and obesity have highlighted the therapeutic potential of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists. This compound has been identified as a key starting material in the synthesis of novel, non-peptidic small molecule GLP-1R agonists.
In a patented synthetic route, this compound serves as the foundational scaffold for the construction of complex heterocyclic systems designed to activate the GLP-1 receptor. google.comchemicalbook.com The synthesis involves a series of transformations, including the reduction of the nitro group to an amine, which then participates in cyclization reactions to form fused bicyclic structures. The chlorine atom is typically displaced by a nucleophile to introduce further structural diversity. These modifications ultimately lead to the formation of potent and selective GLP-1R agonists.
Table 1: Key Intermediates in the Synthesis of GLP-1R Agonists from this compound
| Intermediate | Structure | Role in Synthesis |
| This compound | Starting material | |
| Methyl 5-amino-6-chloropicolinate | Product of nitro group reduction, precursor for cyclization | |
| Fused bicyclic pyridine (B92270) derivatives | Varies | Core structure of the GLP-1R agonist |
Development of Anticoccidial Agents
Coccidiosis, a parasitic disease of the intestinal tract, poses a significant threat to the poultry industry. The development of effective anticoccidial agents is crucial for animal health and food production. This compound and its derivatives have been explored as precursors for the synthesis of compounds with anticoccidial activity.
While direct synthesis of a commercial anticoccidial drug from this compound is not extensively documented in publicly available literature, its role as a building block for such agents is recognized. chemicalbook.com The general strategy involves the modification of the pyridine ring to generate structures that interfere with the life cycle of the Eimeria parasite. For instance, related azauracil derivatives containing a chloro-methylphenyl moiety have demonstrated significant anticoccidial efficacy. This suggests a plausible synthetic pathway where the chloronitropyridine core of this compound can be elaborated into more complex, biologically active molecules.
Integration into Diverse Biologically Active Heterocyclic Compounds
The chemical reactivity of this compound makes it a versatile precursor for a wide range of biologically active heterocyclic compounds beyond GLP-1R agonists and anticoccidial agents. The presence of both a displaceable chlorine atom and a reducible nitro group on the pyridine ring allows for a multitude of synthetic transformations.
The nitro group can be reduced to an amino group, which can then be acylated, alkylated, or used as a nucleophile in cyclization reactions to form various fused heterocyclic systems such as imidazopyridines, pyrazolopyridines, and triazolopyridines. The chlorine atom, activated by the adjacent nitro group and the ring nitrogen, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of substituents, including amines, alcohols, and thiols. This versatility has led to its use in the synthesis of compounds with potential applications as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.
Building Block in Agrochemical Synthesis
The pyridine scaffold is a common feature in many modern agrochemicals. The specific substitution pattern of this compound makes it an attractive starting point for the discovery and development of new herbicides and insecticides.
Herbicidal Compound Development
Picolinic acid derivatives are a well-established class of herbicides. mdpi.com While specific commercial herbicides directly synthesized from this compound are not widely reported in the public domain, the structural motif is highly relevant. The development of novel herbicides often involves the synthesis and screening of libraries of substituted pyridine compounds.
The reactivity of this compound allows for its incorporation into more complex molecules with herbicidal activity. For example, the chlorine atom can be displaced by various functional groups, and the nitro group can be transformed into other functionalities, leading to the generation of a diverse range of candidate compounds. Research in this area focuses on creating molecules that selectively inhibit key enzymes in weeds, leading to their demise while being safe for crops. justia.comresearchgate.net
Insecticidal Agent Discovery
The development of new insecticides is crucial for controlling insect pests that damage crops and transmit diseases. Pyridine-based insecticides, such as the neonicotinoids, have been highly successful. The structural features of this compound make it a potential precursor for novel insecticidal compounds.
Contributions to Fine Chemical Production and Specialty Materials
The structural features of this compound make it a versatile building block for the synthesis of a variety of fine chemicals, particularly those with applications in the pharmaceutical and agrochemical industries. The presence of a chloro group at the 6-position and a nitro group at the 5-position of the pyridine ring allows for selective chemical transformations, leading to the creation of diverse molecular architectures.
One of the notable applications of related nitropyridine compounds is in the development of anticoccidial agents, which are crucial for controlling coccidiosis, a parasitic disease in livestock. nih.govchemicalbook.com Research has demonstrated that derivatives of 5-nitronicotinamide (B3047862) exhibit significant anticoccidial activity. nih.gov While direct synthesis from this compound is not explicitly detailed in the cited literature, the synthesis of the closely related 2-methyl-5-nitronicotinamide (B1602875) from ethyl 2-methyl-5-nitronicotinate highlights a key synthetic pathway. nih.gov This involves the treatment of the ester with ammonia (B1221849) to form the corresponding amide.
A plausible synthetic route starting from this compound to generate a 6-chloro-5-nitropicolinamide, a potential bioactive molecule, would involve amidation of the methyl ester. This transformation is a fundamental step in the synthesis of many pharmaceutical and agrochemical compounds.
Representative Synthesis of a Picolinamide (B142947) Derivative
| Reactant | Reagent/Conditions | Product |
| This compound | Ammonia (NH₃) | 6-chloro-5-nitropicolinamide |
The bioactivity of nitropyridine-based compounds is a subject of ongoing research. Studies on various isomers of nitropyridinecarboxamides have revealed that their anticoccidial activity is sensitive to the substitution pattern on the pyridine ring. nih.gov For instance, 2-nitro- and 3-nitropyridinecarboxamides were found to be active against Eimeria tenella, while 4-nitropyridinecarboxamides were not. nih.gov This underscores the importance of the specific arrangement of functional groups, which can be accessed through versatile starting materials like this compound.
Anticoccidial Activity of Nitropyridinecarboxamide Isomers
| Compound | Activity against Eimeria tenella |
| 2-Nitropyridinecarboxamides | Active |
| 3-Nitropyridinecarboxamides | Active |
| 4-Nitropyridinecarboxamides | Inactive |
This table is based on findings from studies on various nitropyridinecarboxamide isomers and illustrates the structure-activity relationship in this class of compounds. nih.gov
Beyond its role in agrochemicals, the reactive nature of this compound makes it a precursor for various specialty materials. The chloro and nitro groups can be subjected to nucleophilic substitution and reduction reactions, respectively, to introduce a wide range of functionalities, leading to the synthesis of complex heterocyclic compounds with potential applications in materials science.
Facilitation of Combinatorial Chemistry and High-Throughput Screening Libraries
Combinatorial chemistry is a powerful strategy in drug discovery and materials science that enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. mdpi.com These libraries are then subjected to high-throughput screening to identify compounds with desired biological or material properties. nih.govthermofisher.com
This compound is an excellent scaffold for combinatorial library synthesis due to its multiple points of diversification. The chloro, nitro, and methyl ester groups can be independently or sequentially modified to generate a vast array of derivatives.
The chloro group at the 6-position is susceptible to nucleophilic substitution by a variety of nucleophiles, such as amines, alcohols, and thiols. The nitro group at the 5-position can be reduced to an amino group, which can then be further derivatized through acylation, alkylation, or other amine chemistries. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides.
This multi-faceted reactivity allows for the creation of a "focused library" around the picolinate (B1231196) core. A focused library is a collection of compounds designed to interact with a specific biological target or to possess a particular physicochemical property. By systematically varying the substituents at the three reactive positions of this compound, chemists can explore a large chemical space in a controlled and efficient manner.
Potential for Molecular Diversification from this compound
| Reactive Site | Potential Modification | Resulting Functional Group |
| 6-Chloro | Nucleophilic Substitution with R-NH₂ | 6-Amino (secondary) |
| 6-Chloro | Nucleophilic Substitution with R-OH | 6-Alkoxy/Aryloxy |
| 6-Chloro | Nucleophilic Substitution with R-SH | 6-Thioether |
| 5-Nitro | Reduction | 5-Amino |
| 3-Methyl Ester | Hydrolysis | 3-Carboxylic Acid |
| 3-Methyl Ester | Amidation with R'-NH₂ | 3-Amide |
While specific, publicly available high-throughput screening libraries explicitly built from this compound are not extensively documented in the literature, the principles of combinatorial chemistry strongly support its utility in this area. The ability to generate a large number of diverse yet related molecules from a single, readily available starting material is a cornerstone of modern drug discovery and materials science research.
Computational and Theoretical Studies on Methyl 6 Chloro 5 Nitropicolinate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of theory and basis sets, one can obtain detailed information about the electronic distribution, molecular orbitals, and spectroscopic characteristics of a compound like Methyl 6-chloro-5-nitropicolinate.
Frontier Molecular Orbital Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy and localization of these orbitals indicate the molecule's propensity to act as a nucleophile (electron donor) or an electrophile (electron acceptor). youtube.comlibretexts.org
For this compound, the presence of electron-withdrawing groups, namely the chloro and nitro groups, is expected to significantly lower the energy of the LUMO. This would make the pyridine (B92270) ring highly susceptible to nucleophilic attack. The LUMO is likely to be localized on the pyridine ring, particularly on the carbon atoms bearing the chloro and nitro substituents, making these the most probable sites for nucleophilic aromatic substitution.
The HOMO, conversely, would be expected to have a lower energy compared to unsubstituted picolinates, indicating reduced nucleophilicity. The precise energy levels and distribution of these frontier orbitals can be calculated using methods like Density Functional Theory (DFT). nih.gov Studies on related nitropyridine derivatives have shown that the HOMO-LUMO energy gap is a key determinant of molecular reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Representative Calculated Frontier Orbital Energies for Structurally Similar Nitropyridine Derivatives (Illustrative Data)
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Chloro-5-nitropyridine (B43025) | DFT/B3LYP/6-311++G(d,p) | -7.8 | -3.5 | 4.3 |
| Methyl Nicotinate | DFT/B3LYP/6-31G(d) | -7.2 | -1.8 | 5.4 |
| 2,5-Dinitropyridine | DFT/B3LYP/6-31G(d) | -8.5 | -4.1 | 4.4 |
Note: This table presents illustrative data based on typical values found in computational studies of similar compounds and is intended to demonstrate the expected trends for this compound.
Spectroscopic Property Simulations (e.g., NMR chemical shifts)
Computational methods can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. stenutz.eumdpi.com For this compound, calculating the expected ¹H and ¹³C NMR spectra can aid in its structural confirmation and analysis.
The chemical shifts of the pyridine ring protons and carbons are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nitro and chloro groups are expected to cause a downfield shift (higher ppm values) for the ring protons and carbons compared to unsubstituted methyl picolinate (B1231196). The ester group will also influence the chemical shifts of the adjacent ring positions.
Gauge-Independent Atomic Orbital (GIAO) is a common method used in conjunction with DFT to calculate NMR chemical shifts. researchgate.net The accuracy of these predictions has been shown to be high, often with mean absolute errors of less than 0.20 ppm for ¹H shifts and 2.0 ppm for ¹³C shifts when appropriate computational levels and solvent models are employed. mdpi.comchemrxiv.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Related Compounds (Illustrative Data)
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-Chloro-5-nitropyridine nih.gov | Predicted Chemical Shift (ppm) for Methyl Picolinate |
| C2 | ~150 | 150.9 | ~148 |
| C3 | ~125 | 124.2 | ~126 |
| C4 | ~140 | 142.1 | ~137 |
| C5 | ~135 | 135.5 | ~124 |
| C6 | ~158 | - | ~165 |
| C=O | ~164 | - | ~166 |
| O-CH₃ | ~53 | - | ~52 |
Note: The predicted values for this compound are estimations based on the influence of substituents observed in related compounds. The experimental data for 2-Chloro-5-nitropyridine and predicted data for Methyl Picolinate are provided for comparison.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transient species like transition states.
Transition State Identification and Energy Barrier Calculations
For this compound, a key reaction is likely to be nucleophilic aromatic substitution (SNA_r_), where the chloro group is displaced by a nucleophile. masterorganicchemistry.comyoutube.com Computational studies can map out the potential energy surface for this reaction, identifying the structure of the transition state and calculating the activation energy barrier. arxiv.orgrsc.org
The SNA_r_ mechanism typically proceeds through a two-step addition-elimination process, involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.com The first step, the attack of the nucleophile on the carbon bearing the chlorine atom, is usually the rate-determining step. The presence of the strong electron-withdrawing nitro group at the para-position to the chlorine atom is expected to stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy and facilitating the reaction. masterorganicchemistry.com
Computational methods can be used to locate the transition state structure leading to the Meisenheimer intermediate and the subsequent transition state for the departure of the chloride ion. The calculated energy barriers provide a quantitative measure of the reaction rate. arxiv.org
Solvent Effects on Reaction Pathways
The solvent can have a profound effect on reaction rates and mechanisms. acs.orgnih.gov For the nucleophilic aromatic substitution of this compound, polar aprotic solvents are generally expected to be effective. Computational models can incorporate solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by using a polarizable continuum model (PCM).
Studies on similar reactions have shown that the choice of solvent can influence the stability of the transition state and intermediates. acs.org For instance, a polar solvent can stabilize the charged Meisenheimer complex, thus accelerating the reaction. Computational investigations can quantify these solvent effects and help in selecting the optimal reaction conditions.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
SAR and SPR studies aim to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. nih.gov For this compound, computational descriptors can be used to build QSAR (Quantitative Structure-Activity Relationship) or QSPR (Quantitative Structure-Property Relationship) models.
Nitropyridine derivatives are known to exhibit a wide range of biological activities, including herbicidal, insecticidal, and anticancer properties. nih.gov The specific arrangement and nature of the substituents on the pyridine ring are crucial for these activities.
Computational descriptors that can be used in SAR/SPR studies for this compound include:
Electronic descriptors: Atomic charges, dipole moment, HOMO and LUMO energies.
Steric descriptors: Molecular volume, surface area, and specific substituent parameters.
Lipophilicity descriptors: Calculated logP (partition coefficient). mdpi.com
By developing QSAR models based on a series of related compounds, it is possible to predict the potential biological activity of this compound and to design new analogs with improved properties. nih.gov Similarly, QSPR models can predict physical properties like solubility and boiling point. The principles of isosteric replacement, where a functional group is replaced by another with similar steric and electronic properties, can also be guided by computational analysis. nih.gov
Advanced Analytical Characterization Methodologies in Research on Methyl 6 Chloro 5 Nitropicolinate
Spectroscopic Techniques for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Methyl 6-chloro-5-nitropicolinate, ¹H and ¹³C NMR are routinely used to confirm that the desired structure has been successfully synthesized. While specific experimental spectra are often proprietary, the expected chemical shifts can be predicted based on the compound's electronic environment.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine (B92270) ring and one signal for the methyl ester protons. The deshielding effects of the electronegative chlorine atom, the nitro group, and the ester group significantly influence the chemical shifts of the aromatic protons, pushing them downfield.
¹³C NMR: The carbon NMR spectrum provides information on all seven carbon atoms in the molecule. The carbonyl carbon of the ester group is typically the most deshielded, appearing furthest downfield. The chemical shifts of the carbons in the pyridine ring are influenced by the attached substituents (chloro, nitro, and carboxylate groups).
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and confirm the connectivity of the atoms within the molecule.
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | -OCH₃ (Methyl Ester) | ~3.9 - 4.0 | Singlet (s) |
| Ar-H (H-2) | ~8.9 - 9.1 | Doublet (d) | |
| Ar-H (H-4) | ~8.6 - 8.8 | Doublet (d) | |
| ¹³C NMR | -OCH₃ (Methyl Ester) | ~53 - 55 | - |
| C=O (Ester) | ~162 - 164 | - | |
| Ar-C (C-2) | ~152 - 154 | - | |
| Ar-C (C-3) | ~130 - 132 | - | |
| Ar-C (C-4) | ~144 - 146 | - | |
| Ar-C (C-5) | ~142 - 144 | - | |
| Ar-C (C-6) | ~150 - 152 | - |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. The compound has a molecular weight of 216.58 g/mol and a monoisotopic mass of 215.9937843 Da.
In research documented in patents, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is commonly used to analyze this compound. googleapis.comgoogle.com Experimental data has confirmed the presence of the protonated molecular ion [M+H]⁺ at an m/z of 217. googleapis.com The presence of a chlorine atom is typically confirmed by the characteristic M+2 isotopic peak, which should appear at m/z 219 with an intensity approximately one-third that of the molecular ion peak.
Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule are predicted to involve the loss of small, stable neutral molecules or radicals.
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺· | C₇H₅³⁵ClN₂O₄⁺· | 216 | Molecular Ion |
| [M+H]⁺ | C₇H₆³⁵ClN₂O₄⁺ | 217 | Protonated Molecular Ion (Experimentally Observed) googleapis.com |
| [M+2+H]⁺ | C₇H₆³⁷ClN₂O₄⁺ | 219 | Isotope Peak for ³⁷Cl |
| [M-OCH₃]⁺ | C₆H₃ClN₂O₃⁺ | 185 | Loss of a methoxy radical |
| [M-NO₂]⁺ | C₇H₅ClO₂⁺ | 170 | Loss of a nitro radical |
| [M-COOCH₃]⁺ | C₅H₂ClN₂O₂⁺ | 157 | Loss of the carbomethoxy radical |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H (Methyl) | Stretching | 2950 - 3000 | Medium-Weak |
| Ester C=O | Stretching | 1720 - 1740 | Strong |
| Aromatic C=C / C=N | Stretching | 1580 - 1620 | Medium |
| Nitro N=O | Asymmetric Stretching | 1520 - 1560 | Strong |
| Nitro N=O | Symmetric Stretching | 1340 - 1380 | Strong |
| Ester C-O | Stretching | 1200 - 1300 | Strong |
| C-Cl | Stretching | 700 - 800 | Strong |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for determining the purity of this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
Reversed-phase HPLC, typically using a C18 stationary phase, is the most common mode for analyzing compounds of this polarity. A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer allows for the efficient separation of the target compound from potential impurities. Detection is usually performed with a UV detector, as the aromatic ring and nitro group provide strong chromophores. For instance, a plausible analytical method, similar to those used for related structures in patent literature, could involve a C18 column with a mobile phase of acetonitrile and water, monitored at a wavelength of approximately 220 nm. googleapis.com
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given that this compound is a solid with a melting point of 76°C and a high boiling point of 317.8°C, its direct analysis by GC may be challenging due to thermal stability concerns. googleapis.com Nitroaromatic compounds can be susceptible to thermal degradation in the hot GC injector port.
However, GC could be applicable if the compound is derivatized to a more volatile and thermally stable form. More commonly, GC-MS is used in specialized applications, such as the analysis of related nitrate esters, often requiring specific column types and conditions to prevent on-column decomposition. For routine purity analysis of this specific intermediate, HPLC and UPLC are generally the preferred methods due to their operational conditions at or near ambient temperature.
Future Research Horizons for this compound: An Emerging Chemical Intermediate
This compound, a substituted pyridine derivative, is recognized as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. chemicalbook.comlookchem.com While its primary role has been as an intermediate, the unique arrangement of its functional groups—a chloro substituent, a nitro group, and a methyl ester on a pyridine framework—presents a rich landscape for future scientific exploration. This article outlines key areas for future research and emerging opportunities for this compound, focusing on novel synthesis, chemical diversification, biological applications, materials science, and environmental modeling.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Methyl 6-chloro-5-nitropicolinate in laboratory settings?
- Methodological Answer :
- Always use personal protective equipment (PPE), including impervious gloves, safety glasses, and a lab coat. For volatile handling or thermal decomposition risks, wear a self-contained breathing apparatus (SCBA) .
- Store the compound in a tightly sealed container in a dry, well-ventilated area to prevent degradation or contamination .
- In case of accidental exposure (e.g., inhalation or skin contact), immediately move to fresh air, rinse affected areas with water, and consult a physician with the SDS .
Q. How should researchers design preliminary experiments to assess the reactivity of this compound?
- Methodological Answer :
- Begin with controlled small-scale reactions under inert atmospheres (e.g., nitrogen) to minimize unintended side reactions.
- Use spectroscopic techniques (e.g., NMR or FTIR) to monitor functional group transformations, particularly the nitro and ester moieties.
- Apply systematic pH variations to evaluate stability, referencing hazard codes (e.g., UN 2811) and decomposition risks .
Q. What analytical tools are essential for characterizing this compound?
- Methodological Answer :
- Chromatography : HPLC or GC-MS to confirm purity and detect impurities.
- Spectroscopy : H/C NMR for structural elucidation; IR for functional group identification.
- Physical Properties : Determine melting points and density (e.g., d: 1.098 g/cm³) to cross-verify against literature data .
Advanced Research Questions
Q. How can researchers optimize synthetic pathways for this compound to improve yield and selectivity?
- Methodological Answer :
- Perform kinetic studies to identify rate-limiting steps (e.g., nitration or esterification).
- Use DOE (Design of Experiments) to evaluate variables like temperature, solvent polarity, and catalyst loading.
- Monitor intermediates via LC-MS and compare with analogs (e.g., 6-Methyl-4-nitropicolinic acid) to refine reaction conditions .
Q. What strategies resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer :
- Conduct accelerated stability studies across pH 2–12, using buffered solutions and HPLC to quantify degradation products.
- Cross-reference thermal decomposition profiles (e.g., gas release under fire conditions ) to identify pH-sensitive degradation pathways.
- Apply multivariate analysis to isolate confounding factors (e.g., light exposure or trace metal impurities) .
Q. How can advanced computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Use DFT (Density Functional Theory) calculations to model electron density maps, focusing on the nitro and chloro substituents.
- Validate predictions with experimental data (e.g., Hammett parameters or kinetic isotope effects).
- Leverage databases like SciFinder to correlate computational results with analogous compounds (e.g., 2-Chloro-5-nitropyridine) .
Q. What techniques identify degradation byproducts during long-term storage of this compound?
- Methodological Answer :
- Perform stability-indicating assays using UPLC-QTOF-MS to detect trace degradation products.
- Compare fragmentation patterns with known hazards (e.g., irritating gases released during thermal decomposition ).
- Utilize Web of Science to review degradation mechanisms of structurally similar nitropyridines .
Cross-Disciplinary and Regulatory Considerations
Q. How can researchers ensure compliance with occupational exposure limits for this compound?
- Methodological Answer :
- Regularly monitor laboratory air quality using gas sampling tubes calibrated for nitro compounds.
- Implement engineering controls (e.g., fume hoods) and adhere to hazard codes (R: 20/21/22-36/37/38 ).
- Review SDS Section 8 for workplace control parameters, even if no specific exposure limits are listed .
Q. What interdisciplinary approaches enhance the utility of this compound in materials science?
- Methodological Answer :
- Investigate its potential as a precursor for coordination polymers by analyzing ligand-metal binding via X-ray crystallography.
- Collaborate with computational chemists to predict supramolecular assembly behavior.
- Reference molecular weight (172.57 g/mol ) and solubility data to optimize synthesis conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
